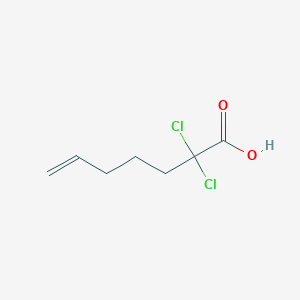

2,2-Dichlorohept-6-enoic acid

Description

2,2-Dichlorohept-6-enoic acid (C₇H₁₀Cl₂O₂) is a chlorinated unsaturated carboxylic acid characterized by a seven-carbon chain with a terminal double bond at position 6 and two chlorine atoms at the second carbon. Its molecular structure confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing chlorine substituents and reactivity influenced by the conjugated double bond. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymer precursors. However, detailed industrial applications remain understudied in publicly available literature.

Properties

CAS No. |

105764-09-8 |

|---|---|

Molecular Formula |

C7H10Cl2O2 |

Molecular Weight |

197.06 g/mol |

IUPAC Name |

2,2-dichlorohept-6-enoic acid |

InChI |

InChI=1S/C7H10Cl2O2/c1-2-3-4-5-7(8,9)6(10)11/h2H,1,3-5H2,(H,10,11) |

InChI Key |

JBKXGMSXBDXKML-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(C(=O)O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorohept-6-enoic acid can be achieved through several methods. One common approach involves the chlorination of hept-6-enoic acid. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: Industrial production of 2,2-Dichlorohept-6-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorohept-6-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the double bond into a single bond, producing 2,2-dichloroheptanoic acid. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace chlorine with hydroxyl groups, forming 2-hydroxyhept-6-enoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: 2,2-Dichloroheptanoic acid

Substitution: 2-Hydroxyhept-6-enoic acid

Scientific Research Applications

2,2-Dichlorohept-6-enoic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: This compound can be used to investigate the effects of chlorinated carboxylic acids on biological systems. It may also serve as a model compound for studying the metabolism and toxicity of similar substances.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, may involve 2,2-Dichlorohept-6-enoic acid.

Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dichlorohept-6-enoic acid involves its interaction with molecular targets and pathways within biological systems The presence of chlorine atoms and the double bond in its structure can influence its reactivity and interactions with enzymes, receptors, and other biomolecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-dichlorohept-6-enoic acid with structurally analogous compounds, focusing on substituent effects, reactivity, and physicochemical properties.

Structural Analogs

(a) 2,2-Dimethylhept-6-enoic Acid

- Substituents : Methyl (-CH₃) groups at position 2 instead of chlorine.

- Key Differences :

- Acidity : The methyl groups are electron-donating, reducing acidity (predicted pKa ~4.8) compared to the dichloro analog (pKa ~2.5).

- Solubility : Lower water solubility due to increased hydrophobicity from methyl groups.

- Reactivity : Less electrophilic, favoring esterification over nucleophilic substitution reactions.

- Reference : Structural data for this compound are cataloged in PubChem .

(b) Hept-6-enoic Acid (Unsubstituted)

- Substituents: No functional groups at position 2.

- Key Differences :

- Acidity : Weaker acid (pKa ~5.0) due to the absence of electron-withdrawing groups.

- Boiling Point : Lower (~200°C) compared to dichloro derivatives (~220°C) due to reduced molecular polarity.

Chlorinated Carboxylic Acids

(a) 2,2-Dichloropropanoic Acid (Dalapon)

- Structure : Shorter chain (3 carbons) with dichloro substitution.

- Key Differences: Applications: Widely used as an herbicide, unlike the less-studied heptenoic analog. Toxicity: Higher environmental persistence due to shorter chain and chlorine content.

(b) 3-Chlorobutenoic Acid

- Structure : Four-carbon chain with a double bond at position 3 and chlorine at position 3.

- Key Differences: Reactivity: The conjugated double bond facilitates Diels-Alder reactions, unlike the terminal double bond in the heptenoic analog.

Table 1: Comparative Physicochemical Properties

| Compound | Substituents | Predicted pKa | Boiling Point (°C) | Water Solubility | Reactivity Profile |

|---|---|---|---|---|---|

| 2,2-Dichlorohept-6-enoic acid | Cl, Cl (C2) | ~2.5 | 220–225 | Moderate | High electrophilicity |

| 2,2-Dimethylhept-6-enoic acid | CH₃, CH₃ (C2) | ~4.8 | 210–215 | Low | Esterification preferred |

| Hept-6-enoic acid | None | ~5.0 | ~200 | High | Low reactivity |

| 2,2-Dichloropropanoic acid | Cl, Cl (C2) | 1.3 | 185–190 | High | Herbicidal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.